molecular formula C10H16N2O4 B12065215 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B12065215
M. Wt: 228.24 g/mol
InChI Key: WDZBNWKLJGVIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C10H14N2O4 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester typically involves the nitration of a pyridine derivative followed by esterification. One common method involves the following steps:

    Nitration: The starting material, 3,6-dihydro-2H-pyridine-1-carboxylic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Esterification: The nitrated product is then reacted with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-Amino-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Hydrolysis: 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid.

Scientific Research Applications

4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Materials Science: It is used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: A reduced form of the compound with an amino group instead of a nitro group.

    4-Bromo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: A halogenated derivative with a bromine atom at the 4-position.

    3,6-Dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: The parent compound without any substituents at the 4-position.

Uniqueness

4-Nitro-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is unique due to the presence of both a nitro group and an ester group, which allows for diverse chemical reactivity and potential applications in various fields. The nitro group can be selectively reduced or substituted, providing a versatile platform for further chemical modifications.

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

tert-butyl 4-nitro-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(13)11-6-4-8(5-7-11)12(14)15/h4H,5-7H2,1-3H3

InChI Key

WDZBNWKLJGVIJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)[N+](=O)[O-]

Origin of Product

United States

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